(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal, also known as 3-(3-hydroxy-4-methoxyphenyl)prop-2-enal or (E)-isoferulaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 178.185 g/mol. This compound is classified within the family of cinnamaldehydes, which are characterized by their aromatic properties and presence of an aldehyde functional group.
The synthesis of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal can be achieved through various methods, primarily involving aldol condensation reactions. A common synthetic route includes the reaction of 4-methoxybenzaldehyde with acetaldehyde, catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
In industrial applications, continuous flow reactors may be employed to enhance the efficiency of the synthesis process. These reactors provide precise control over reaction parameters, resulting in higher yields and purities of the final product. Automation in these systems helps maintain consistent quality while reducing human error.
The molecular structure of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal features a prop-2-enal backbone with a hydroxyl group and a methoxy group attached to a phenyl ring. The structural representation can be described using the following identifiers:
The compound exhibits geometric isomerism due to the presence of a double bond between the second and third carbons in the propene chain, with the (E) configuration indicating that substituents on either end of the double bond are on opposite sides .
Key data for (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal include:
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal can undergo various chemical reactions typical for aldehydes and alkenes:
Common reagents used in these reactions include:
The mechanism of action for (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal involves its interaction with biological molecules through its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter enzyme function or protein activity, potentially leading to biological effects such as antimicrobial or anti-inflammatory actions.
While specific physical properties such as density and boiling point are not always available for this compound, it is important to note that it is typically stable under standard laboratory conditions.
The chemical properties include:
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal has several scientific applications:
(E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal, commonly termed coniferaldehyde, is a pivotal intermediate in plant phenylpropanoid metabolism. Its biosynthesis initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid [2] [8]. This intermediate undergoes aromatic hydroxylation via cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to form p-coumaric acid [5] [9]. Subsequent activation by 4-coumarate:CoA ligase (4CL) generates p-coumaroyl-CoA, which enters the lignin-specific pathway.
Methylation and hydroxylation reactions then modify the aromatic ring:
Table 1: Key Enzymes in Coniferaldehyde Biosynthesis
Enzyme | EC Number | Reaction | Cofactors |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Phenylalanine → trans-Cinnamic acid | None |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-Cinnamic acid → p-Coumaric acid | O₂, NADPH |
4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | p-Coumaric acid → p-Coumaroyl-CoA | ATP, CoA |
Caffeoyl-CoA O-methyltransferase (CCoAOMT) | 2.1.1.104 | Caffeoyl-CoA → Feruloyl-CoA | SAM |
Cinnamyl alcohol dehydrogenase (CAD) | 1.1.1.195 | Coniferaldehyde → Coniferyl alcohol | NADPH |
The shikimate pathway provides the aromatic backbone for coniferaldehyde. Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) from primary metabolism condense to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by DAHP synthase—the first committed enzyme of the shikimate pathway [6] [9]. DAHP undergoes cyclization, dehydration, and reduction to yield shikimic acid, which is subsequently phosphorylated and coupled with PEP to form chorismic acid [9]. Chorismate serves as the branch-point precursor for phenylalanine via the arogenate pathway [9].
Regulatory nodes in this pathway directly influence coniferaldehyde production:
Table 2: Shikimate Pathway Enzymes Affecting Coniferaldehyde Precursors
Enzyme | EC Number | Function | Impact on Precursors |
---|---|---|---|
DAHP synthase | 2.5.1.54 | PEP + E4P → DAHP | Gatekeeper of carbon entry |
Shikimate dehydrogenase (SDH1) | 1.1.1.25 | 3-Dehydroshikimate → Shikimate | Increases shikimate pool |
Shikimate dehydrogenase (SDH4) | 1.1.1.25 | Diverts flux to gallic acid | Competes with phenylalanine synthesis |
Chorismate mutase | 5.4.99.5 | Chorismate → Prephenate | Directs flux to phenylalanine |
Transcriptional regulators fine-tune coniferaldehyde biosynthesis spatially and temporally. R2R3-MYB transcription factors are central to this control:
Epigenetic and environmental cues further modulate this network:
Table 3: Transcription Factors Regulating Coniferaldehyde Biosynthesis
Transcription Factor | Plant Species | Target Genes | Regulatory Role |
---|---|---|---|
PgMyb308-like | Punica granatum | DAHPS, PgSDH1, PgSDH4 | Activates shikimate pathway; represses gallate synthesis |
AtMYB4 | Arabidopsis thaliana | C4H, 4CL | Represses phenylpropanoid genes under high UV |
ODORANT1 | Petunia hybrida | PAL, C4H | Coordinates shikimate and phenylpropanoid genes |
Concluding Remarks
Coniferaldehyde exemplifies the metabolic intricacy of plant specialized metabolism. Its synthesis hinges on precise enzymatic conversions, shikimate-derived precursor partitioning, and multilayered regulatory networks. Understanding these dynamics offers avenues for engineering lignin composition or enhancing valuable phenylpropanoids in crops. Future research should resolve post-translational modifications of pathway enzymes and spatiotemporal dynamics of transcriptional complexes in planta.
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